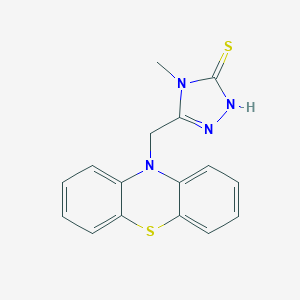
4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTT, is a compound that has been widely studied for its potential applications in scientific research. MPTT is a triazole-based compound that exhibits interesting biological and pharmacological properties, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its biological and pharmacological effects by inhibiting certain enzymes and proteins involved in various cellular processes. 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also exhibits interesting biological and pharmacological properties, making it a promising candidate for further investigation. However, there are also limitations to the use of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological and pharmacological effects.
未来方向
There are several future directions for the study of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the development of new antibiotics based on the antimicrobial properties of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another direction is the further investigation of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential applications in scientific research.
合成方法
The synthesis of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves a five-step reaction sequence starting from 2-amino-4-methyl-5-phenyl-2H-1,2,3-triazole. The reaction sequence involves the use of various reagents and catalysts to produce the final product. The synthesis method has been optimized to obtain high yields of 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with good purity.
科学研究应用
4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied extensively for its potential applications in scientific research. It has been found to exhibit interesting biological and pharmacological properties, making it a promising candidate for further investigation. 4-methyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C16H14N4S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-methyl-3-(phenothiazin-10-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S2/c1-19-15(17-18-16(19)21)10-20-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)20/h2-9H,10H2,1H3,(H,18,21) |
InChI 键 |
HZPBGXZSFIVKCO-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
规范 SMILES |
CN1C(=NNC1=S)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293091.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)

![3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one](/img/structure/B293099.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![7-methyl-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293102.png)
![Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293103.png)
![2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B293104.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)